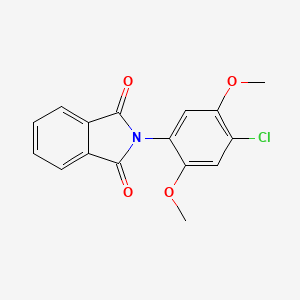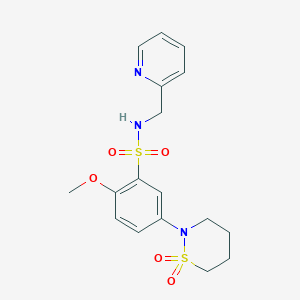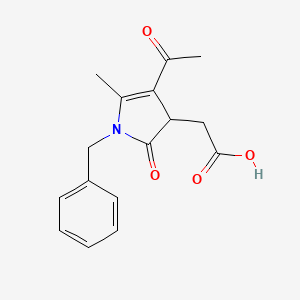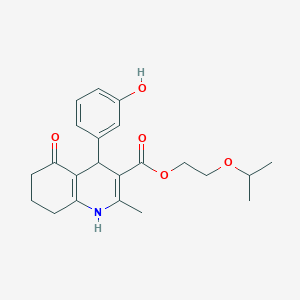
4-(5-benzyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)-N,N-diethylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-benzyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)-N,N-diethylaniline, also known as BDT, is a compound that has been the subject of scientific research due to its potential applications in various fields, including medicine and agriculture. BDT is a heterocyclic compound that contains both nitrogen and sulfur atoms in its structure. In
Applications De Recherche Scientifique
4-(5-benzyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)-N,N-diethylaniline has been the subject of scientific research due to its potential applications in various fields. In the field of medicine, this compound has been studied for its potential to inhibit the growth of cancer cells. In one study, this compound was found to inhibit the growth of breast cancer cells by inducing apoptosis, or programmed cell death. This compound has also been studied for its potential to treat neurological disorders such as Alzheimer's disease. In one study, this compound was found to improve cognitive function in mice with Alzheimer's disease by reducing oxidative stress and inflammation in the brain.
In the field of agriculture, this compound has been studied for its potential to protect crops from pests and diseases. In one study, this compound was found to have antifungal activity against several plant pathogens, including Fusarium oxysporum and Botrytis cinerea. This compound has also been studied for its potential to enhance plant growth and yield. In one study, this compound was found to increase the growth and yield of tomato plants by enhancing photosynthesis and nutrient uptake.
Mécanisme D'action
The mechanism of action of 4-(5-benzyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)-N,N-diethylaniline is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways. In cancer cells, this compound has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. This compound has also been shown to inhibit the activity of the protein kinase Akt, which is involved in cell survival and proliferation. In Alzheimer's disease, this compound has been shown to reduce oxidative stress and inflammation in the brain, which are thought to contribute to the development of the disease.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, or programmed cell death. This compound has also been shown to inhibit cell proliferation and migration. In Alzheimer's disease, this compound has been shown to reduce oxidative stress and inflammation in the brain, which are thought to contribute to the development of the disease. This compound has also been shown to enhance photosynthesis and nutrient uptake in plants, which can lead to increased growth and yield.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(5-benzyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)-N,N-diethylaniline in lab experiments is its potential to inhibit the growth of cancer cells and protect crops from pests and diseases. This compound is also relatively easy to synthesize and isolate, making it a convenient compound to work with. However, one limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects on some cell types, and its effects on non-target organisms in the environment are not well understood.
Orientations Futures
There are several future directions for research on 4-(5-benzyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)-N,N-diethylaniline. In the field of medicine, further studies are needed to determine the efficacy and safety of this compound as a potential cancer treatment and neuroprotective agent. In the field of agriculture, further studies are needed to determine the efficacy and safety of this compound as a potential crop protection agent and growth enhancer. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential interactions with other compounds and organisms in the environment.
Méthodes De Synthèse
The synthesis of 4-(5-benzyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)-N,N-diethylaniline involves the reaction of 5-benzyl-2,3-dihydro-1,3,4-thiadiazole with N,N-diethylaniline in the presence of a catalyst. The reaction is typically carried out using a solvent such as ethanol or methanol, and the product is isolated by filtration or chromatography. The yield of this compound can vary depending on the reaction conditions, but typically ranges from 50-80%.
Propriétés
IUPAC Name |
4-(5-benzyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)-N,N-diethylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3S/c1-3-22(4-2)17-12-10-16(11-13-17)19-21-20-18(23-19)14-15-8-6-5-7-9-15/h5-13,19,21H,3-4,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWELDLZPOZTROS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C2NN=C(S2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

methyl]-3-hydroxynaphthoquinone](/img/structure/B5012843.png)
![N-(3-{[3-(dimethylamino)phenyl]amino}-2-quinoxalinyl)-4-methylbenzenesulfonamide](/img/structure/B5012862.png)


![N-(4'-methoxy-2-biphenylyl)-1-{[5-(methoxymethyl)-2-furyl]methyl}-3-piperidinecarboxamide](/img/structure/B5012878.png)


![N-(1-{1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-methoxybenzamide](/img/structure/B5012901.png)


![1-(3-methoxy-2-naphthoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B5012918.png)
![3-methoxy-N-[2-(1-pyrrolidinylsulfonyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]propanamide](/img/structure/B5012934.png)
![5-{5-chloro-2-[3-(3,4-dimethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5012947.png)
![1-{[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropyl]carbonyl}-4-methylpiperidine](/img/structure/B5012948.png)